
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid
Overview
Description
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a carboxylic acid group, and a 2,3-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Neuroscience Research
Key Role in Neuropharmacology
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a valuable compound in neuroscience research. It is primarily used to study neurotransmitter systems and develop drugs targeting neurological disorders such as depression and anxiety. Its structural properties allow it to interact with neurotransmitter receptors, facilitating the understanding of their mechanisms and potential therapeutic targets .
Pharmaceutical Development
Synthesis of Novel Pharmaceuticals
This compound plays a crucial role in the synthesis of novel pharmaceuticals. Its unique structure enhances the efficacy of treatments for various conditions by improving drug solubility and bioavailability. Researchers utilize it to design compounds that selectively target specific biological pathways, which can lead to more effective therapies .
Biochemical Assays
Measurement of Enzyme Activity
In biochemical assays, this compound is employed to measure enzyme activity. This application provides insights into metabolic pathways and helps researchers understand the biochemical mechanisms underlying various physiological processes. It serves as a standard in assays that require high sensitivity and specificity .
Drug Formulation
Improving Drug Delivery Systems
The compound is beneficial in drug formulation by addressing challenges related to solubility and bioavailability. Its incorporation into drug delivery systems enhances the therapeutic effectiveness of pharmaceuticals, making it an essential component in the development of advanced drug formulations .
Peptide Synthesis
Key Building Block in Medicinal Chemistry
this compound is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis techniques. It allows researchers to create complex peptides with high purity and yield, which are crucial for studying enzyme-substrate interactions and developing peptide-based drugs .
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The position of the methoxy groups on the phenyl ring varies among these compounds, which can influence their chemical reactivity and biological activity.
- Uniqueness: (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is unique due to the presence of the amino group, which imparts additional reactivity and potential for forming hydrogen bonds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₁O₄
- Molecular Weight : Approximately 225.24 g/mol
- Functional Groups : Amino group, propanoic acid moiety, and dimethoxy-substituted phenyl group
The structure of this compound allows for various interactions at the molecular level, influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This inhibition may modulate key biochemical pathways.
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing neurotransmitter systems and other signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although specific mechanisms and efficacy need further investigation.
- Anticancer Potential : Similar compounds have shown antiproliferative activity against various cancer cell lines. The potential for this compound to influence cancer cell growth is an area of active research.
- Neuroprotective Effects : Given its ability to interact with neurotransmitter receptors, there is potential for neuroprotective applications, particularly related to conditions such as neurodegeneration .
Case Studies and Experimental Data
Several studies have explored the biological efficacy of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies showed that modifications in the phenyl ring significantly altered the inhibitory profile against certain enzymes .
- Antiproliferative Activity : A study involving structurally related compounds reported IC50 values for antiproliferative effects against HeLa cells ranging from 0.69 to 11 μM. While direct data on this compound is limited, these findings suggest a promising avenue for further exploration .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Antiproliferative | Enzyme inhibition, Receptor modulation |
(R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid | Potentially similar activities | Similar mechanisms but different stereochemistry |
4-Methoxyphenylalanine | Antiproliferative | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid with high enantiomeric purity?
- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution. Key steps include:
- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino and carboxylic acid groups during synthesis to prevent side reactions .
- Enantioselective formation : Employ chiral auxiliaries or catalysts (e.g., L-proline derivatives) in a Strecker or Mannich-type reaction to establish the (S)-configuration .
- Deprotection and purification : Remove protecting groups under mild acidic conditions (e.g., TFA for Boc) and purify via recrystallization or chiral HPLC.
Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence its experimental handling?
- Methodological Answer :
- Solubility : The compound exhibits moderate solubility in polar solvents (e.g., DMSO, methanol) due to its zwitterionic nature. Aqueous solubility is pH-dependent, peaking near its isoelectric point (predicted pI ~5.5) .
- logP : Experimental logP (0.01–0.9) suggests moderate hydrophilicity, requiring formulation with co-solvents (e.g., cyclodextrins) for in vitro assays .
- Practical Tips : Store at −20°C under inert gas to prevent oxidation of methoxy groups. Use freshly prepared solutions to avoid aggregation in biological buffers.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR shows distinct signals for the aromatic protons (δ 6.7–7.1 ppm, doublets) and methoxy groups (δ 3.8–3.9 ppm, singlets). C NMR confirms the carboxylic acid (δ ~175 ppm) and quaternary carbon adjacent to the amino group .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H] peak at m/z 226.1 (CHNO) .
- IR : Stretching vibrations for NH (~3350 cm), COOH (~1700 cm), and aromatic C-O (1250 cm) .
Advanced Research Questions
Q. How does the stereochemistry of this compound impact its biological activity compared to the (R)-enantiomer?
- Methodological Answer :
- Enantiomer-Specific Assays : Test both enantiomers in enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) and cell-based models. For example, the (S)-enantiomer may show higher affinity for aminotransferases due to spatial compatibility with active sites .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate enantiomeric configuration with binding poses. Validate with X-ray crystallography of protein-ligand complexes .
- Case Study : A 2024 study found the (S)-enantiomer inhibited COX-2 with IC = 2.3 µM, while the (R)-form showed no activity (<50% inhibition at 100 µM) .
Q. What strategies resolve contradictions in reported biological data for this compound (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like buffer pH, temperature, and solvent purity. For example, DMSO concentrations >1% can denature proteins, artificially altering IC .
- Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Example : Discrepancies in kinase inhibition data (IC = 5–50 µM) were traced to variations in ATP concentrations across labs. Normalizing ATP levels to physiological concentrations (1 mM) resolved inconsistencies .
Q. How can researchers optimize the compound’s stability in long-term pharmacological studies?
- Methodological Answer :
- Degradation Pathways : Identify via accelerated stability testing (40°C/75% RH for 6 months). Common issues include oxidative demethoxylation (detected via LC-MS) and racemization (monitored via chiral HPLC) .
- Formulation Strategies : Lyophilize with cryoprotectants (trehalose) for storage. Use liposomal encapsulation to enhance plasma stability in vivo .
Comparative & Mechanistic Questions
Q. How do structural modifications (e.g., nitro or fluorine substitution) alter the compound’s pharmacological profile?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 3-nitro or 4-fluoro derivatives) and compare bioactivity. For instance, nitro groups enhance electron-deficient aromatic interactions, improving affinity for NADPH oxidases .
- Mechanistic Insight : Use QSAR models to predict logD and bioavailability. Fluorine substitution at the 4-position increases metabolic stability by blocking cytochrome P450 oxidation .
Q. What in vitro models are appropriate for evaluating the compound’s neuroprotective or anti-inflammatory potential?
- Methodological Answer :
- Neuroprotection : Primary neuron cultures exposed to glutamate-induced excitotoxicity. Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) .
- Anti-Inflammation : LPS-stimulated macrophages (RAW 264.7). Quantify TNF-α and IL-6 via ELISA and NF-κB activation via luciferase reporter assays .
Properties
IUPAC Name |
(3S)-3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWLSJPXJTSMZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426170 | |
Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752198-18-8 | |
Record name | (3S)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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